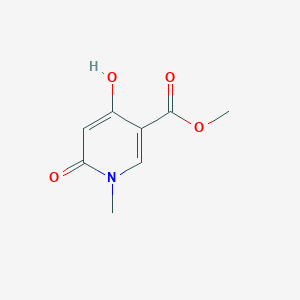

4-Chloro-3-cyclopropoxypyridine

Overview

Description

Scientific Research Applications

Chemical Synthesis and Biological Activities

The chemical compound 4-Chloro-3-cyclopropoxypyridine serves as an intermediate in various synthetic pathways, leading to the development of compounds with significant antimicrobial, nematicidal, and herbicidal activities. For instance, a study conducted by Banothu et al. (2015) demonstrates the synthesis of highly stereoselective polysubstituted cyclopropane derivatives through a one-pot two-step tandem reaction involving pyridine. The synthesized compounds showed notable antimicrobial activity against bacterial and fungal strains, with certain derivatives exhibiting good nematicidal activity against Meloidogyne incognita (Banothu, Basavoju, & Bavantula, 2015).

Another example includes the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine by Zuo Hang-dong (2010), a key intermediate for creating the highly efficient herbicide trifloxysulfuron. The research highlighted the optimization of reaction conditions to achieve an overall yield of up to 48.7%, based on nicotinamide (Zuo Hang-dong, 2010).

Advanced Materials and Catalysis

Research into 4-Chloro-3-cyclopropoxypyridine and related compounds extends into the realm of advanced materials and catalysis. For instance, cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which involve related pyridine coordination, have been developed for their photophysical properties, highlighting potential applications in materials science and organic electronics (Mancilha et al., 2011).

Furthermore, the synthesis and bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds have been explored for their herbicidal and fungicidal activities, underscoring the versatility of pyridine derivatives in developing agricultural chemicals (Tian, Song, Wang, & Liu, 2009).

Environmental and Green Chemistry

In environmental applications, 4-Chloro-3-cyclopropoxypyridine derivatives can contribute to green chemistry solutions. For example, research on improving hydrodechlorination activity in Pd/C catalysts through nitrogen doping of activated carbon supports demonstrates the role of pyridine derivatives in enhancing catalytic performance for environmental remediation processes (Ruiz-Garcia et al., 2020).

properties

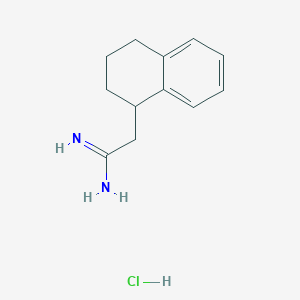

IUPAC Name |

4-chloro-3-cyclopropyloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKYRAUJWPXHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-cyclopropoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1431032.png)

![8-Chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1431040.png)

![Methyl 2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetate hydrochloride](/img/structure/B1431047.png)

![4-([(4-Methylphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431048.png)

![4-([(2-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431049.png)

![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431050.png)

![8-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1431051.png)